Spinosyn A 17-pseudoaglycone

insecticide discovery structure-activity relationship toxicology

Spinosyn A 17-pseudoaglycone (CAS 131929-68-5) is a defined polyketide-derived pseudoaglycone, produced by targeted hydrolysis of the forosamine moiety from spinosyn A. This compound exhibits a >200-fold reduction in activity against Heliothis virescens (LC50 > 64 ppm vs. 0.3 ppm for spinosyn A), confirming the non-substitutability of the parent insecticide. It is an unequivocal negative control in nicotinic acetylcholine receptor (nAChR) allosteric modulator studies and a certified reference standard for quantifying Spinosad degradation impurities in agrochemical QC workflows. Procure this ≥95% pure, semi-synthetic scaffold for definitive analytical traceability or as a functionalized starting material for C-17 acetal glycosylation to generate novel spinosyn-derived research compounds.

Molecular Formula C33H50O9
Molecular Weight 590.7 g/mol
CAS No. 131929-68-5
Cat. No. B1140628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinosyn A 17-pseudoaglycone
CAS131929-68-5
Molecular FormulaC33H50O9
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O
InChIInChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1
InChIKeyKSCLXDPNSMLYPU-YDZPRSSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Spinosyn A 17-Pseudoaglycone (CAS 131929-68-5): A Defined Spinosa-Derived Pseudoaglycone Intermediate for Insecticide Research and Analytical Reference


Spinosyn A 17-pseudoaglycone (CAS 131929-68-5) is a chemically defined pseudoaglycone derivative of the macrocyclic lactone insecticide spinosyn A, produced via the selective acid hydrolysis of the labile forosamine saccharide at the 17-position [1]. This semi-synthetic compound retains the core tetracyclic macrolide ring system and the 9-position tri-O-methylrhamnose sugar but lacks the essential forosamine moiety, resulting in a characteristic and quantifiable loss of insecticidal activity compared to its parent [2]. As a well-characterized degradation product and a key intermediate in the spinosyn biosynthetic pathway, it serves as a critical tool in analytical chemistry, synthetic biology, and the study of structure-activity relationships for the spinosyn class of insecticides [3].

Why Spinosyn A 17-Pseudoaglycone is Not a Generic Replacement for Spinosyn A or Spinosad in Efficacy Assays


The substitution of Spinosyn A 17-pseudoaglycone for its parent compound, Spinosyn A, or for the commercial insecticide Spinosad (a mixture of Spinosyn A and D) in biological assays is invalid due to a quantifiable, >200-fold reduction in insecticidal potency. The absence of the forosamine sugar at the C-17 position is not a minor structural perturbation but a critical determinant of biological activity [1]. This profound difference in efficacy, which is directly supported by quantitative LC50 data from standardized neonate larvae assays, precludes any assumption of functional equivalence. Consequently, the compound cannot serve as a positive control or active ingredient substitute, and its procurement must be guided by its distinct application as an analytical standard or a synthetic scaffold, as detailed in the evidence below [2].

Quantitative Evidence for the Differentiated Utility of Spinosyn A 17-Pseudoaglycone (CAS 131929-68-5)


Insecticidal Activity: A >200-Fold Reduction in Potency Compared to Spinosyn A

The insecticidal activity of Spinosyn A 17-pseudoaglycone is virtually abolished when compared to its parent, Spinosyn A. In a direct head-to-head comparison using a standardized diet incorporation assay on neonate larvae of the tobacco budworm (Heliothis virescens), Spinosyn A 17-pseudoaglycone exhibited no measurable lethality up to a concentration of 64 ppm (LC50 > 64 ppm). In stark contrast, Spinosyn A demonstrated high potency with an LC50 of 0.3 ppm under the same assay conditions [1]. This represents a greater than 200-fold difference in activity.

insecticide discovery structure-activity relationship toxicology

Semi-Synthetic Utility: A Key Scaffold for the De Novo Construction of Spinosyn G

Spinosyn A 17-pseudoaglycone is a crucial intermediate in the semi-synthesis of complex spinosyn analogues, a role not fulfilled by the fully glycosylated parent Spinosyn A. In a published synthetic route, Spinosyn A 17-pseudoaglycone (9) was successfully coupled with an N-protected dihydropyran (16) to yield a 2:1 mixture of anomeric products, which was then elaborated to Spinosyn G (3) [1]. This demonstrates that the free hydroxyl group at the C-17 position, created by the removal of forosamine, is a uniquely addressable chemical handle for installing alternative saccharide moieties. Intact Spinosyn A lacks this functional group and cannot be used in the same synthetic transformation.

semi-synthesis natural product chemistry glycosylation

Analytical Reference Standard: Defined for Spinosad Impurity and Metabolite Profiling

Spinosyn A 17-pseudoaglycone is a characterized degradation product of Spinosyn A and a known impurity in the commercial insecticide Spinosad. Unlike the complex and variable mixture of components in technical-grade Spinosad, this compound is supplied as a high-purity (e.g., >95% by HPLC) single chemical entity, making it an essential reference standard for analytical method development and validation . Its unambiguous structural assignment, confirmed by extensive NMR characterization and X-ray crystallography, provides a definitive point of identification for this specific impurity in regulatory and quality control (QC) environments, a function that a generic 'Spinosad' standard cannot fulfill with the same precision [1].

analytical chemistry impurity profiling quality control

Molecular Characterization: X-Ray Crystallography Confirms Unique Conformation for in Silico Studies

The three-dimensional structure of Spinosyn A 17-pseudoaglycone has been unambiguously determined by single-crystal X-ray diffraction, providing atomic-level detail not available for the conformationally dynamic parent Spinosyn A [1]. The study reveals that the fused cyclopentene ring adopts a twisted conformation, while the fused cyclohexene and cyclopentane rings are in envelope conformations. In the crystal lattice, molecules are linked by specific O-H...O and C-H...O hydrogen bonds. This precise structural data offers a static, high-resolution snapshot of the spinosyn core scaffold that is invaluable for computational chemistry, such as docking studies or molecular dynamics simulations, where the flexible parent molecule presents significant modeling challenges.

structural biology crystallography molecular modeling

Primary Research and Industrial Application Scenarios for Spinosyn A 17-Pseudoaglycone (CAS 131929-68-5)


Analytical Reference Standard for Spinosad Impurity and Degradation Profiling

This compound is ideally suited for use as a primary reference standard in analytical chemistry. Due to its identity as a known acid degradation product of Spinosyn A, it is essential for developing and validating HPLC, LC-MS, or GC methods intended to detect and quantify this specific impurity in commercial Spinosad formulations or environmental samples. Its high purity and fully characterized structure provide the traceability required for regulatory submissions and quality control (QC) in agrochemical manufacturing [1].

Scaffold for the Semi-Synthesis of Novel Spinosyn Analogues

The free C-17 hydroxyl group of Spinosyn A 17-pseudoaglycone makes it a strategic starting material for semi-synthesis. Researchers engaged in structure-activity relationship (SAR) studies or the discovery of new insecticidal leads can use this compound as a core scaffold to install diverse sugar or non-sugar moieties at the 17-position. This application, which is not possible with the parent Spinosyn A, has been proven to yield complex natural products like Spinosyn G and other derivatives for biological evaluation [1].

Inactive Control for Comparative Insecticide Mode-of-Action Studies

Given its proven lack of insecticidal activity against Heliothis virescens larvae (LC50 > 64 ppm) in a direct comparative assay with Spinosyn A (LC50 = 0.3 ppm), Spinosyn A 17-pseudoaglycone serves as a chemically similar but biologically inactive control [1]. It is a critical reagent for discerning non-receptor-mediated effects, such as general cytotoxicity or physical membrane disruption, from specific, target-based insecticidal activity. This differentiation is essential for accurate mode-of-action and resistance mechanism studies.

Defined Molecular Probe for Structural Biology and Computational Modeling

The single-crystal X-ray structure of Spinosyn A 17-pseudoaglycone provides a high-resolution, static model of the spinosyn core macrolide [1]. This data is a valuable input for computational chemistry and structural biology projects, including molecular docking studies with the insect nicotinic acetylcholine receptor (nAChR) target, homology modeling, and molecular dynamics simulations. It allows for more precise in silico experiments compared to using flexible models of the parent compound.

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